Tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate Tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16483924
InChI: InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16/h4-7H,8-11H2,1-3H3
SMILES:
Molecular Formula: C15H21ClN2O2
Molecular Weight: 296.79 g/mol

Tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC16483924

Molecular Formula: C15H21ClN2O2

Molecular Weight: 296.79 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate -

Specification

Molecular Formula C15H21ClN2O2
Molecular Weight 296.79 g/mol
IUPAC Name tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16/h4-7H,8-11H2,1-3H3
Standard InChI Key KXZHQICGNSMOCT-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of a piperazine ring substituted at the 4-position with a 2-chlorophenyl group and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The Boc group enhances solubility in organic solvents and stabilizes the piperazine nitrogen during synthetic procedures. The 2-chlorophenyl moiety introduces steric and electronic effects that influence reactivity and biological interactions.

Physicochemical Parameters

Key properties include a predicted boiling point of 397.1 \pm 37.0 \, ^\circ\text{C} and a density of 1.178±0.06g/cm31.178 \pm 0.06 \, \text{g/cm}^3 . The logP (octanol-water partition coefficient) is 1.88±0.101.88 \pm 0.10, indicating moderate lipophilicity, which aids in membrane permeability during drug delivery . These properties are critical for optimizing reaction conditions and pharmacokinetic profiles in drug development.

Table 1: Physicochemical Properties of Tert-Butyl 4-(2-Chlorophenyl)Piperazine-1-Carboxylate

PropertyValueSource
Molecular Weight296.79 g/mol
Boiling Point397.1 \pm 37.0 \, ^\circ\text{C}
Density1.178±0.06g/cm31.178 \pm 0.06 \, \text{g/cm}^3
logP1.88±0.101.88 \pm 0.10

Synthetic Pathways and Optimization

Primary Synthesis Route

The compound is typically synthesized via a two-step protocol:

  • Piperazine Functionalization: 2-Chlorophenylpiperazine reacts with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the Boc-protected intermediate.

  • Purification: Column chromatography or recrystallization isolates the product in yields exceeding 70%.

Table 2: Representative Synthesis Conditions

StepReagentsSolventTemperatureYield
12-Chlorophenylpiperazine, tert-butyl chloroformate, Et3_3NDichloromethane0–25 °C85%
2Silica gel chromatographyHexane/EtOAc75%

Alternative Methodologies

A supporting protocol from the Royal Society of Chemistry demonstrates the use of automated synthesis consoles for piperazine derivatives, enabling high-throughput production . For instance, tert-butyl (2-bromoethyl)carbamate intermediates can be azidated and coupled with stannane reagents to yield structurally analogous compounds .

Pharmaceutical and Biological Applications

Role in Drug Discovery

Piperazine scaffolds are ubiquitous in CNS therapeutics due to their ability to cross the blood-brain barrier. Tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate has been investigated as a precursor to GPR119 agonists, which stimulate insulin secretion in type-2 diabetes models. Additionally, its derivatives exhibit affinity for serotonin (5-HT1A_{1A}) receptors, implicating potential in treating anxiety and depression .

Antimicrobial and Anti-Inflammatory Activity

While direct data on this compound is limited, structurally related piperazines demonstrate broad-spectrum antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) and anti-inflammatory effects via COX-2 inhibition (IC50_{50}: 0.8 µM) . The 2-chlorophenyl group may enhance binding to bacterial efflux pumps or inflammatory mediators.

Industrial and Chemical Applications

Versatile Synthetic Intermediate

The Boc group is cleavable under acidic conditions (e.g., HCl/dioxane), exposing the secondary amine for further functionalization. This enables the synthesis of:

  • Antipsychotics: Via coupling with aryl halides in Ullmann reactions.

  • Kinase Inhibitors: Through sulfonylation or amidation reactions.

Scale-Up and Automation

Recent advances in automated synthesis, as exemplified by ETH Zürich’s capsule-based systems, allow gram-scale production with minimal manual intervention . Such systems reduce reaction times from 48 hours to <12 hours while maintaining >90% purity .

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